![molecular formula C7H9N3O B13018803 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B13018803.png)
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by cyclization and subsequent functionalization to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes:
- Formation of the pyrrole ring.
- Introduction of the pyrazole ring through cyclization.
- Functionalization to introduce the carboxamide group.
- Purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
- Oxidized derivatives with modified functional groups.
- Reduced derivatives with altered functional groups.
- Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Used in the design and synthesis of new pharmaceutical compounds.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Comparison:
- 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole features a bromine atom, which can significantly alter its reactivity and biological activity compared to the carboxamide derivative.
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has a carboxylic acid group instead of a carboxamide group, which can influence its solubility, reactivity, and interaction with biological targets.
Uniqueness: The presence of the carboxamide group in 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide imparts unique properties, such as increased hydrogen bonding capability and potential for forming stable complexes with biological macromolecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H9N3O/c8-7(11)5-4-9-10-3-1-2-6(5)10/h4H,1-3H2,(H2,8,11) |
InChI Key |
QRBMSNBLSUWEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NN2C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


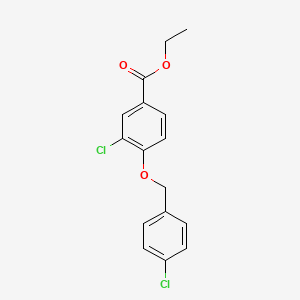
![octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13018736.png)
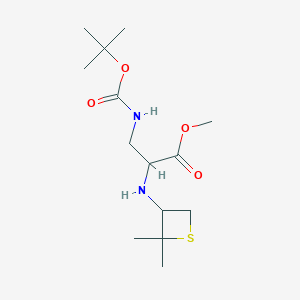
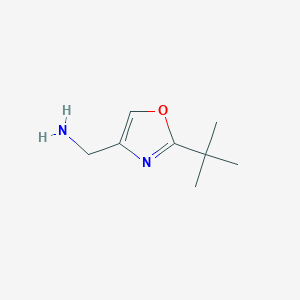
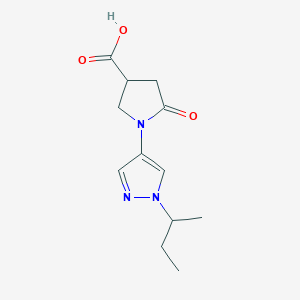
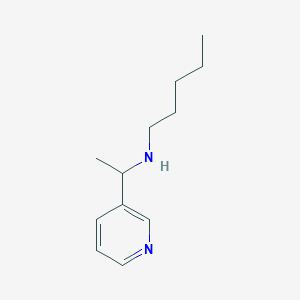
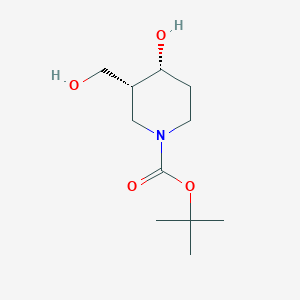
![tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate](/img/structure/B13018763.png)
![1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13018769.png)
![tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13018772.png)
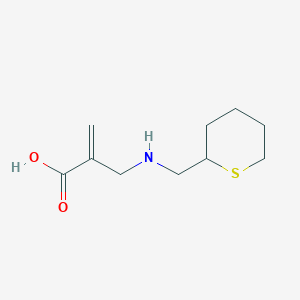
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13018791.png)
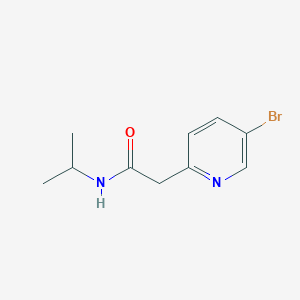
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B13018799.png)
